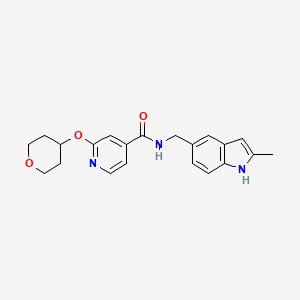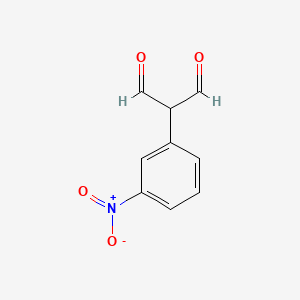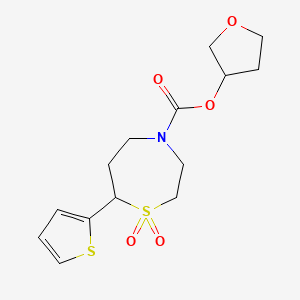![molecular formula C15H16F3N3O5S B2423723 3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-98-4](/img/structure/B2423723.png)
3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule. It contains a trifluoromethoxy group, which is a methoxy group where the hydrogen atoms are replaced by fluorine atoms . It also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms). The rest of the molecule is a type of cyclic compound known as a spiro compound, specifically a triazaspiro decane dione, which is a type of hydantoin .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The trifluoromethoxy group, for example, is known to be quite reactive .Scientific Research Applications
Antimicrobial and Detoxification Applications
- A study by Ren et al. (2009) synthesized and bonded a similar compound, 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, onto cotton fabrics for antimicrobial and detoxification purposes. This compound showed biocidal properties against Staphylococcus aureus and Escherichia coli O157:H7 and was effective in oxidizing a chemical mustard simulant to a less toxic derivative (Ren et al., 2009).
Structural Analysis and Crystallography
- Rohlíček et al. (2010) focused on the structural analysis of a similar compound, providing insights into its crystal structure. Their study contributes to understanding the physical characteristics and potential applications of such compounds in materials science and chemistry (Rohlíček et al., 2010).
Synthesis and Characterization of Novel Compounds
- Chhakra et al. (2019) conducted research on the synthesis of novel substituted 1,5-benzothiazepines containing a sulfonyl moiety, demonstrating the utility of similar compounds in the development of new chemical entities. This has implications for medicinal chemistry and drug discovery (Chhakra et al., 2019).
Development of Spiro Compounds for Therapeutic Applications
- A study by Obniska et al. (2006) explored the synthesis of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives for anticonvulsant activity. This study demonstrates the potential of spiro compounds in therapeutic applications (Obniska et al., 2006).
Future Directions
Properties
IUPAC Name |
3-methyl-8-[4-(trifluoromethoxy)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O5S/c1-20-12(22)14(19-13(20)23)6-8-21(9-7-14)27(24,25)11-4-2-10(3-5-11)26-15(16,17)18/h2-5H,6-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEMBBNYMWDWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(trifluoromethyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2423640.png)
![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2423643.png)
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid](/img/structure/B2423644.png)

![2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2423646.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide](/img/structure/B2423649.png)



![6-acetyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423655.png)



